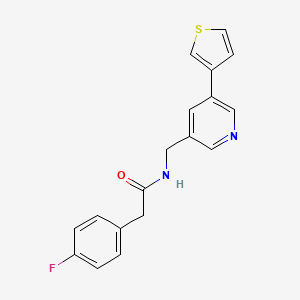

2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Description

2-(4-Fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a fluorinated acetamide derivative featuring a pyridine-thiophene hybrid scaffold. The compound’s structure includes a 4-fluorophenyl group attached to an acetamide backbone, which is further substituted with a pyridinylmethyl moiety bearing a thiophen-3-yl group at the 5-position of the pyridine ring. This design incorporates aromatic and heterocyclic elements known to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c19-17-3-1-13(2-4-17)8-18(22)21-10-14-7-16(11-20-9-14)15-5-6-23-12-15/h1-7,9,11-12H,8,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXPJQNRPAWXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as 4-fluoroaniline and 5-(thiophen-3-yl)pyridine. These intermediates undergo a series of reactions, including acylation, coupling, and amide formation, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability. The use of flow microreactors, for instance, can provide a more sustainable and efficient method for the synthesis of complex organic molecules .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s thiophene and pyridine moieties, along with the acetamide group, offer distinct oxidation pathways:

Key Notes :

-

Thiophene oxidation to S-oxides is less common than sulfide oxidation but feasible under strong peracid conditions.

-

The benzylic CH₂ group between pyridine and acetamide may resist oxidation unless activated by adjacent electron-withdrawing groups .

Reduction Reactions

Reductive transformations primarily target the acetamide group and aromatic systems:

Key Notes :

-

Full reduction of the pyridine ring to piperidine requires harsh conditions and may compete with other functional group reactivity .

-

Thiophene reduction typically yields dihydro derivatives rather than fully saturated tetrahydrothiophenes.

Substitution Reactions

Electrophilic and nucleophilic substitutions are influenced by the electron-deficient fluorophenyl and electron-rich thiophene systems:

Key Notes :

-

Fluorine substitution on the phenyl ring is challenging due to its strong electron-withdrawing nature but feasible under high-temperature basic conditions .

-

Thiophene undergoes electrophilic substitution preferentially at the 2- and 5-positions.

Hydrolysis Reactions

The acetamide group is susceptible to hydrolytic cleavage under acidic or basic conditions:

Key Notes :

-

Hydrolysis rates depend on steric hindrance around the acetamide group and electronic effects from the fluorophenyl ring .

Stability and Side Reactions

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in developing new materials and compounds.

Ligand in Coordination Chemistry

- It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for catalysis and material science.

Biology

Antimicrobial Activity

- Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness has been evaluated through in vitro assays, demonstrating inhibition of bacterial growth, which suggests potential applications in developing new antibiotics.

Anticancer Properties

- The compound has been investigated for its cytotoxic effects on several cancer cell lines. For example, it has shown enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutic agents like bleomycin. The mechanism involves inducing apoptosis through structural interactions with cellular targets .

Inflammation Modulation

- Research indicates that this compound may reduce pro-inflammatory cytokine production in models of inflammation, suggesting its potential use in treating inflammatory diseases.

Medicine

Therapeutic Agent Development

- The unique properties of this compound make it a candidate for drug discovery and development. Its ability to interact with specific molecular targets can lead to novel therapeutic strategies for treating infections and cancer .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy Study | Evaluated against Gram-positive and Gram-negative bacteria | Showed significant inhibition rates, indicating potential as a new antimicrobial agent. |

| Cytotoxicity Assessment on Cancer Cell Lines | Tested on FaDu cells | Induced apoptosis more effectively than standard treatments; promising for further development as an anticancer drug. |

| Inflammation Model Study | Assessed cytokine production | Demonstrated a marked decrease in pro-inflammatory cytokines, highlighting anti-inflammatory potential. |

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and thiophenyl-pyridinyl moiety can interact with various enzymes, receptors, or other biological molecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Analytical Characterization

- LC/MS and NMR: Analogs in use UPLC with ammonium acetate buffers for purity analysis, a method applicable to the target compound .

Biological Activity

2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including a fluorophenyl group and a thiophen-pyridine moiety, suggest promising interactions with various biological targets.

The molecular formula of this compound is C18H15FN2OS, with a molecular weight of 326.4 g/mol. The compound is characterized by its ability to form hydrogen bonds and engage in π-π interactions, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H15FN2OS |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 1787878-67-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity due to its ability to participate in π-π stacking interactions with aromatic amino acids in protein structures. Meanwhile, the thiophen-pyridine moiety can form hydrogen bonds and coordinate with metal ions, which may modulate the activity of various enzymes or receptors involved in disease pathways .

Biological Activities

Recent studies have explored the pharmacological properties of this compound, revealing potential anti-inflammatory and anticancer activities. Key findings include:

- Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

- Anticancer Activity : Preliminary data indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest .

Case Studies

Several studies have reported on the synthesis and biological evaluation of this compound:

Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of several derivatives, this compound demonstrated an IC50 value of approximately 10 µM against human colon cancer cells (HCT116), indicating moderate potency compared to standard chemotherapeutic agents .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on tyrosinase, an enzyme implicated in melanin production. The results showed that it could significantly inhibit tyrosinase activity with an IC50 value of 1.73 µM, suggesting its potential application in skin whitening products .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that the presence of the fluorine atom enhances metabolic stability and binding affinity compared to analogs such as chloro or bromo derivatives. This uniqueness may contribute to its superior biological activity.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | ~10 | Anticancer |

| 2-(4-chlorophenyl)-N-(pyridin analog) | ~15 | Anticancer |

| 2-(4-bromophenyl)-N-(pyridin analog) | ~20 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.